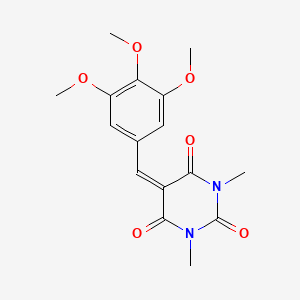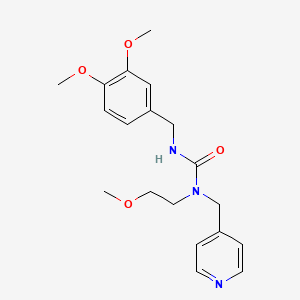
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a chemical compound that has been gaining significant attention in scientific research. It is a urea-based compound that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Anticancer Properties
Compounds similar to 3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea, specifically 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been synthesized and shown to exhibit significant antiproliferative effects against various cancer cell lines. These compounds have been evaluated for their potential as new anticancer agents and could be utilized as BRAF inhibitors in further research (Feng et al., 2020).
Enzyme Model Studies
Iron(III) complexes of monophenolate ligands, including derivatives similar to the queried compound, have been studied as structural and functional models for catechol 1,2-dioxygenases. These studies help in understanding the role of ligand stereoelectronic properties in enzymatic reactions (Velusamy et al., 2004).
Chemical Synthesis and Rearrangement
The queried compound's derivatives have been involved in chemical synthesis processes. For example, N-4-Methoxybenzyl- and N-3,4-dimethoxybenzyl-aminoacetonitriles have undergone O-demethylation and rearrangement to produce specific cyclohepta[c]pyrrol-6(2H)-ones, demonstrating the compound's versatility in organic synthesis (Waigh, 1980).
Anticonvulsant Potential
Some derivatives of the queried compound have been synthesized and evaluated for their anticonvulsant activity. These compounds were screened for seizures protection in various models, showing promise in the field of neurological disorders (Pandey & Srivastava, 2011).
Photophysicochemical Properties
Zinc(II) phthalocyanine derivatives of similar compounds have been synthesized, and their photophysical and photochemical properties have been investigated. These studies are relevant for applications in photocatalytic processes (Öncül et al., 2021).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of 3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea have been analyzed, aiding in the understanding of molecular interactions and packing arrangements in crystal engineering (Zugenmaier, 2013).
Supramolecular Structures
Studies have been conducted on N(7)-alkoxybenzyl-substituted heterocycles, including derivatives of the queried compound, to understand their hydrogen-bonded supramolecular structures. These studies contribute to the knowledge of molecular aggregation and design of new materials (Trilleras et al., 2008).
properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-11-10-22(14-15-6-8-20-9-7-15)19(23)21-13-16-4-5-17(25-2)18(12-16)26-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLGONBIXHWHRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2372802.png)
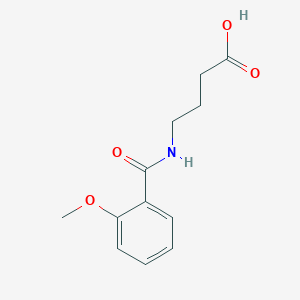
![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2372807.png)
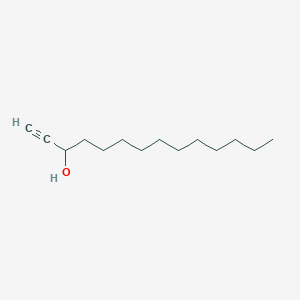
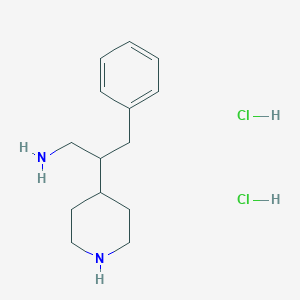
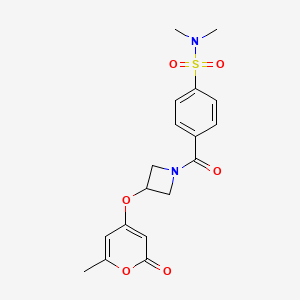
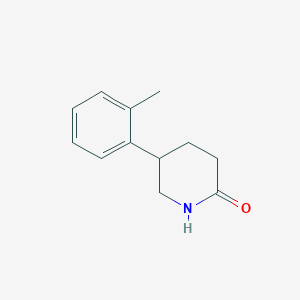
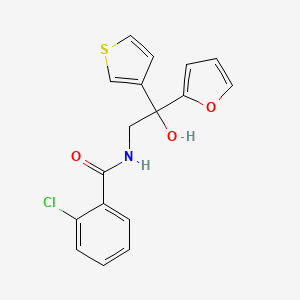
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2372817.png)
